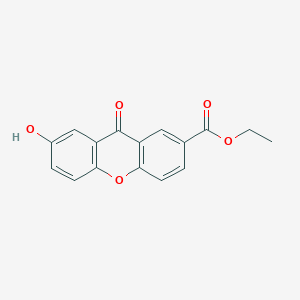
ethyl 7-hydroxy-9-oxo-9H-xanthene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-Xanthene-2-carboxylic acid, 7-hydroxy-9-oxo-, ethyl ester: is a derivative of xanthene, a tricyclic aromatic compound. This compound is known for its unique structural properties and potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of the xanthene core imparts significant photophysical and chemical properties, making it a valuable compound for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Xanthene-2-carboxylic acid, 7-hydroxy-9-oxo-, ethyl ester typically involves the esterification of 9H-xanthene-2-carboxylic acid. The reaction is carried out under acidic conditions using ethanol as the esterifying agent. The process involves heating the reactants in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent control over reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to distillation and recrystallization to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming hydroxy derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents under acidic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted xanthene derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a precursor in the synthesis of various xanthene derivatives, which are valuable in organic synthesis and material science.
Biology: In biological research, the compound is studied for its potential as a fluorescent probe due to its photophysical properties. It is also investigated for its interactions with biological macromolecules.
Medicine: The compound and its derivatives are explored for their potential therapeutic applications, including anti-cancer and anti-inflammatory activities.
Industry: In the industrial sector, the compound is used in the production of dyes, pigments, and other materials that require specific photophysical properties.
Wirkmechanismus
The mechanism of action of 9H-Xanthene-2-carboxylic acid, 7-hydroxy-9-oxo-, ethyl ester involves its interaction with various molecular targets. The compound can act as a fluorescent probe by binding to specific biomolecules, leading to changes in its fluorescence properties. In medicinal applications, the compound may exert its effects by modulating specific cellular pathways, such as inhibiting enzymes or interacting with DNA.
Vergleich Mit ähnlichen Verbindungen
- Xanthene-9-carboxylic acid
- Fluorescein
- Rhodamine
Comparison: Compared to other xanthene derivatives, 9H-Xanthene-2-carboxylic acid, 7-hydroxy-9-oxo-, ethyl ester is unique due to its specific ester functional group, which imparts distinct chemical and photophysical properties. This makes it particularly valuable in applications requiring specific fluorescence characteristics and reactivity.
Eigenschaften
CAS-Nummer |
54087-06-8 |
|---|---|
Molekularformel |
C16H12O5 |
Molekulargewicht |
284.26 g/mol |
IUPAC-Name |
ethyl 7-hydroxy-9-oxoxanthene-2-carboxylate |
InChI |
InChI=1S/C16H12O5/c1-2-20-16(19)9-3-5-13-11(7-9)15(18)12-8-10(17)4-6-14(12)21-13/h3-8,17H,2H2,1H3 |
InChI-Schlüssel |
IQMCRUASPXAXFO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC2=C(C=C1)OC3=C(C2=O)C=C(C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(2-chlorophenyl)-N-{2-[(4-fluorobenzyl)sulfanyl]phenyl}-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B14147194.png)
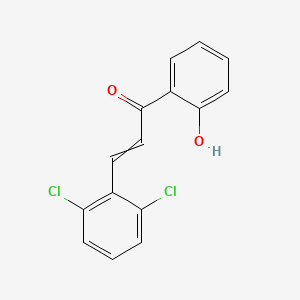
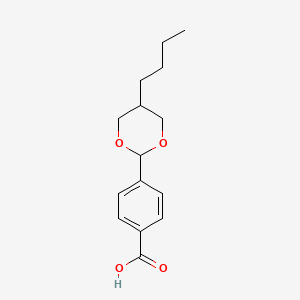
![methyl (2S)-6,6-dimethoxy-2-[[(2S)-4-[[(3S)-4-oxo-3-[(2,2,2-trifluoroacetyl)amino]-4-[[(2S)-1,6,6-trimethoxy-1-oxohexan-2-yl]amino]butyl]disulfanyl]-2-[(2,2,2-trifluoroacetyl)amino]butanoyl]amino]hexanoate](/img/structure/B14147202.png)
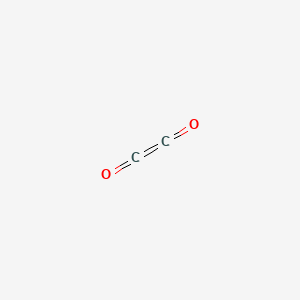
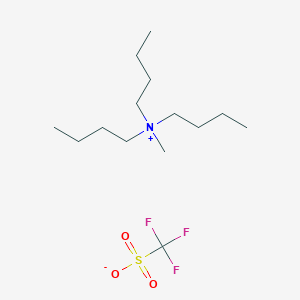

![furan-2-yl(3-phenyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)methanone](/img/structure/B14147224.png)
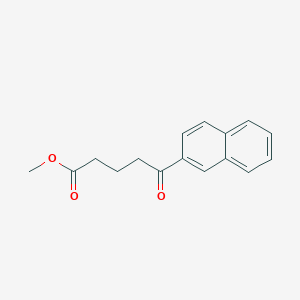
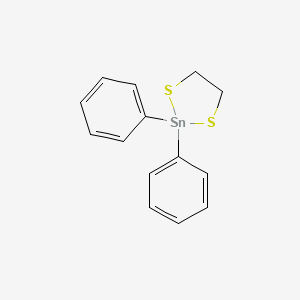
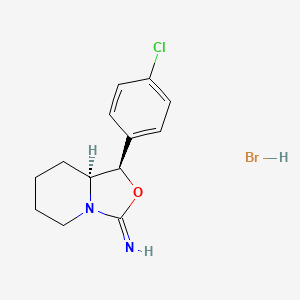
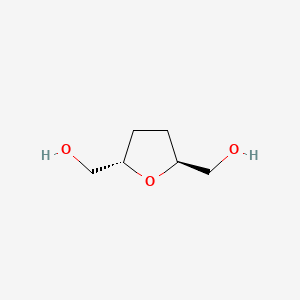
![N-[Bis(4-methoxyphenyl)methyl]-N2-[(phenylmethoxy)carbonyl]glutamine](/img/structure/B14147266.png)
